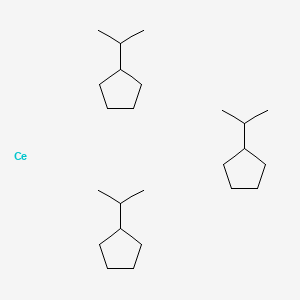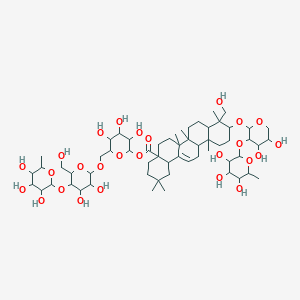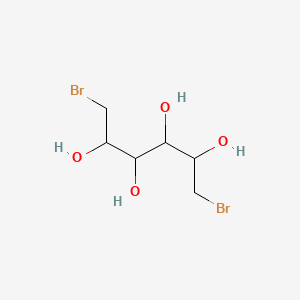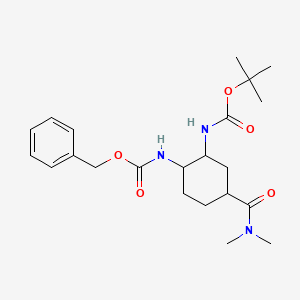![molecular formula C15H16N2O4 B13389788 3-(1H-indol-3-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13389788.png)
3-(1H-indol-3-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloc-Trp-OH, also known as allyloxycarbonyl-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective properties, which help prevent unwanted side reactions during the synthesis process. The allyloxycarbonyl group is used to protect the indole moiety of tryptophan, making it a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Trp-OH typically involves the protection of the tryptophan’s indole moiety with an allyloxycarbonyl group. This can be achieved through the reaction of tryptophan with allyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of Aloc-Trp-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesis systems are often employed to streamline the process. These systems use solid-phase peptide synthesis techniques, where the protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin .
Analyse Des Réactions Chimiques
Types of Reactions
Aloc-Trp-OH undergoes various chemical reactions, including:
Deprotection Reactions: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation or treatment with tetrakistriphenylphosphine palladium(0) in the presence of a nucleophile.
Coupling Reactions: It can be coupled with other amino acids or peptides using standard peptide coupling reagents like HATU or EDCI.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the tryptophan residue is incorporated without unwanted side reactions.
Applications De Recherche Scientifique
Aloc-Trp-OH is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The primary mechanism of action of Aloc-Trp-OH involves the protection of the tryptophan’s indole moiety during peptide synthesis. The allyloxycarbonyl group prevents unwanted side reactions, ensuring the integrity of the peptide chain. The deprotection step, typically involving palladium-catalyzed hydrogenation, restores the free tryptophan residue, allowing it to participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Trp-OH: Fluorenylmethyloxycarbonyl-tryptophan, another protected form of tryptophan used in peptide synthesis.
Boc-Trp-OH: Tert-butyloxycarbonyl-tryptophan, also used for protecting the tryptophan residue during synthesis.
Uniqueness
Aloc-Trp-OH is unique due to its specific protective group, which offers orthogonal protection compared to other protecting groups like Fmoc and Boc. This orthogonality allows for selective deprotection and manipulation of the peptide chain without affecting other protective groups .
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19) |
Clé InChI |
LAGUHCRPQDBLGF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13389715.png)


![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]pentanedioic acid](/img/structure/B13389749.png)
![2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B13389752.png)

![3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13389762.png)
![N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine](/img/structure/B13389773.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13389776.png)
![(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13389777.png)
![2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid](/img/structure/B13389778.png)
![2-[4-[2-(4-Tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B13389782.png)

